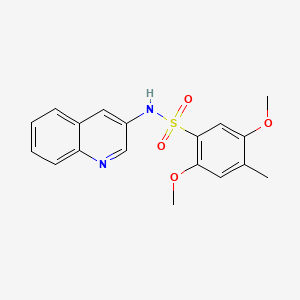![molecular formula C14H23NO4S B602991 (2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine CAS No. 1206136-22-2](/img/structure/B602991.png)
(2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine is a chemical compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in pharmaceuticals, agriculture, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-4-(pentyloxy)benzenesulfonyl chloride and 2-aminoethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Utilizing large reactors to carry out the nucleophilic substitution reaction.
Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.
Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
(2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, such as carbonic anhydrase, inhibiting their activity.
Molecular Pathways: By inhibiting key enzymes, the compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with a broad range of applications.
N-butylbenzenesulfonamide: Known for its use in treating benign prostatic hyperplasia.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Used as an antibacterial agent.
Uniqueness
(2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine stands out due to its specific functional groups, which confer unique chemical reactivity and potential applications in various fields. Its ability to inhibit enzymes like carbonic anhydrase makes it a valuable compound for research and potential therapeutic use.
Properties
CAS No. |
1206136-22-2 |
|---|---|
Molecular Formula |
C14H23NO4S |
Molecular Weight |
301.4g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-3-methyl-4-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-3-4-5-10-19-14-7-6-13(11-12(14)2)20(17,18)15-8-9-16/h6-7,11,15-16H,3-5,8-10H2,1-2H3 |
InChI Key |
SYBQCLXKDSNDTI-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B602908.png)
amine](/img/structure/B602910.png)
![N-[1-(hydroxymethyl)propyl]-6-methoxy-2-naphthalenesulfonamide](/img/structure/B602911.png)
![2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B602913.png)
![[3-(Diethylamino)propyl][(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine](/img/structure/B602915.png)
![[3-(Diethylamino)propyl][(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B602916.png)
![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602921.png)
![1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B602923.png)
![1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene](/img/structure/B602924.png)

amine](/img/structure/B602926.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine](/img/structure/B602927.png)
![[3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B602929.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B602930.png)
